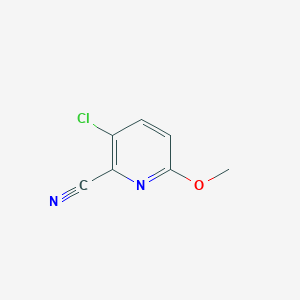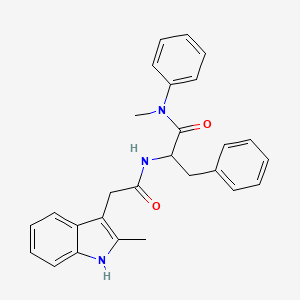
3-Chloro-6-methoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxypicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a methoxy group at the sixth position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypicolinonitrile typically involves the chlorination of 6-methoxypicolinonitrile. One common method includes the reaction of 6-methoxypicolinonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted picolinonitriles with various functional groups.
Oxidation Reactions: Products include oxides or hydroxyl derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-6-methoxypicolinonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-methylpicolinonitrile: Similar structure but with a methyl group instead of a methoxy group.
3-Chloro-6-methoxypyridazine: Similar structure but with a pyridazine ring instead of a pyridine ring.
Uniqueness: 3-Chloro-6-methoxypicolinonitrile is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
3-chloro-6-methoxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOTWDFNPXYBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)


![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)


![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)


